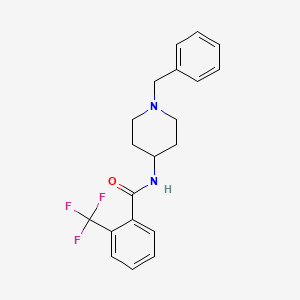

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide

描述

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c21-20(22,23)18-9-5-4-8-17(18)19(26)24-16-10-12-25(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVUFEJONDJOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 1-benzylpiperidine with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Chemical Structure and Synthesis

This compound features a piperidine ring connected to a benzyl group and a trifluoromethyl-substituted benzamide moiety. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : The initial step involves creating the piperidine structure through cyclization reactions.

- Benzyl Substitution : The benzyl group is introduced via N-alkylation.

- Trifluoromethylation : The introduction of the trifluoromethyl group is achieved through specific reagents that facilitate this substitution.

The yield for this compound has been reported at approximately 68%, with a melting point of 171°C, indicating efficient synthetic procedures .

Cholinesterase Inhibition : One of the most notable activities of N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide is its inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in regulating acetylcholine levels in the brain, making them important targets in the treatment of Alzheimer's disease.

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | 0.220 | 1.23 |

Research indicates that this compound exhibits balanced cholinesterase inhibition, beneficial for enhancing cholinergic neurotransmission in neurodegenerative conditions .

Glycine Transporter Inhibition : Additionally, this compound has shown significant biological activity as an inhibitor of glycine transporter 1 (GlyT1). Studies indicate that it may exhibit competitive inhibition, crucial for modulating neurotransmitter levels in the brain. Its inhibitory potency has been compared favorably against other compounds in the same class, demonstrating potential therapeutic benefits in treating conditions like schizophrenia and other neuropsychiatric disorders .

Medicinal Applications

- Alzheimer's Disease Treatment : Due to its ability to inhibit cholinesterases, N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide is being explored as a potential treatment for Alzheimer's disease. By increasing acetylcholine levels in the brain, it may help improve cognitive function and memory .

- Neuropsychiatric Disorders : The compound's interaction with glycine transporters suggests it could be beneficial in treating schizophrenia and other neuropsychiatric disorders by modulating neurotransmitter levels .

- Drug Development : Its unique structure makes it a candidate for further investigation in drug development processes, particularly for creating new therapeutic agents targeting cholinergic and glycinergic systems .

Industrial Applications

In the industrial sector, N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide is used in producing specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics .

作用机制

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with receptor sites, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

Trifluoromethyl (-CF₃) Substituent

The -CF₃ group in N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide is a critical feature shared with fluopyram and capmatinib. In fluopyram, the -CF₃ group enhances fungicidal activity by improving binding to succinate dehydrogenase (SDH) in fungi . In capmatinib, fluorination at position 2 of the benzamide increases metabolic stability and target (c-Met kinase) affinity . However, the ortho -CF₃ substituent in the target compound may sterically hinder interactions with certain enzymes or receptors compared to fluorine or other substituents.

Piperidine-Benzyl Moiety

The 1-benzylpiperidin-4-yl group distinguishes the target compound from analogs like AS-4370 (morpholine-based) or capmatinib (imidazo-triazine core). Piperidine derivatives are often utilized in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Antimicrobial vs. Anticancer Potential

The azetidinone-containing benzamide derivative (Compound 4 in ) demonstrates potent antimicrobial activity, attributed to the chloro substituents and azetidinone ring, which disrupt bacterial cell wall synthesis . In contrast, the trifluoromethyl group in the target compound is more commonly associated with antifungal (fluopyram) or anticancer (capmatinib) activities. The absence of electron-withdrawing groups like chlorine in the target compound may limit its antimicrobial efficacy.

QSAR and Physicochemical Parameters

Quantitative Structure-Activity Relationship (QSAR) studies for benzamide derivatives () indicate that topological parameters, such as the Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv), govern antimicrobial activity. The trifluoromethyl group in N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide likely increases its molar refractivity and lipophilicity (clogP), which could enhance membrane permeability but reduce aqueous solubility compared to derivatives with polar substituents (e.g., AS-4370’s ethoxy group) .

生物活性

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to a benzamide moiety with a trifluoromethyl group. This unique structure contributes to its interaction with various biological targets.

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide primarily exerts its biological effects by inhibiting acetylcholinesterase (AChE).

Target Interaction

- Binding Site : The compound binds to the active site of AChE, forming hydrogen bonds with specific amino acids such as Trp279, which enhances cholinergic transmission by increasing acetylcholine levels in the synaptic cleft.

Biochemical Pathways

The inhibition of AChE leads to:

- Increased acetylcholine concentration.

- Enhanced cholinergic signaling, which is crucial for memory and cognitive functions, particularly relevant in neurodegenerative conditions like Alzheimer's disease.

Biological Activity Studies

Recent studies have demonstrated the compound's potential in various biological assays:

In Vitro Studies

- AChE Inhibition : The compound has shown effective inhibition of AChE in vitro, with IC50 values indicating potent activity against this enzyme.

- Antiproliferative Effects : Studies indicated that derivatives of benzylpiperidine compounds exhibit notable antiproliferative activity against cancer cell lines including breast and ovarian cancers .

| Study | Compound | IC50 (µM) | Target |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide | 19.9 - 75.3 | Cancer Cells | |

| N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide | < 10 | AChE |

Case Studies

A study evaluating the structure-activity relationship (SAR) of related compounds revealed that modifications to the benzamide group significantly influence AChE inhibition potency. This highlights the importance of structural optimization in developing effective AChE inhibitors for therapeutic use .

Therapeutic Applications

Given its biological activity, N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)benzamide has potential applications in:

- Neurodegenerative Diseases : As an AChE inhibitor, it may help alleviate symptoms associated with Alzheimer's disease by enhancing cholinergic transmission .

- Antimicrobial Agents : Preliminary studies suggest that this compound and its analogs could be explored for developing new antimicrobial agents.

常见问题

Q. How can this compound be modified to enhance blood-brain barrier penetration for CNS drug development?

Q. What in silico tools predict binding affinity of this compound to dopamine receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) with D receptor crystal structures (PDB: 3PBL). Validate predictions via SPR (surface plasmon resonance) binding assays. QM/MM simulations refine electrostatic interactions, focusing on the trifluoromethyl group’s role in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。